molecular formula C20H18N2O4 B7037278 6-[[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]methoxy]-3,4-dihydro-2H-isoquinolin-1-one

6-[[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]methoxy]-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B7037278
M. Wt: 350.4 g/mol
InChI Key: VEKHTXLHJOSADZ-UHFFFAOYSA-N
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Description

6-[[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]methoxy]-3,4-dihydro-2H-isoquinolin-1-one is a complex organic compound that features a unique combination of an oxazole ring and an isoquinolinone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]methoxy]-3,4-dihydro-2H-isoquinolin-1-one typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the attachment of the isoquinolinone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-[[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]methoxy]-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

6-[[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]methoxy]-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]methoxy]-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Oxadiazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Isoquinolines: Compounds with an isoquinoline core are widely studied for their pharmacological properties.

    Methoxyphenyl Derivatives: These compounds often exhibit significant biological activities due to the presence of the methoxy group.

Uniqueness

6-[[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]methoxy]-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific combination of an oxazole ring and an isoquinolinone structure, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

6-[[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]methoxy]-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-24-15-4-2-3-14(10-15)18-11-22-19(26-18)12-25-16-5-6-17-13(9-16)7-8-21-20(17)23/h2-6,9-11H,7-8,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKHTXLHJOSADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(O2)COC3=CC4=C(C=C3)C(=O)NCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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